molecular formula C20H18ClN3O5S B305475 Methyl 2-chloro-5-{[({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}benzoate

Methyl 2-chloro-5-{[({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}benzoate

Cat. No. B305475
M. Wt: 447.9 g/mol
InChI Key: ZDXAOLRQQXBQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-5-{[({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-{[({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}benzoate is not fully understood. However, it is believed that the compound works by inhibiting the growth and proliferation of cancer cells. The compound may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. Additionally, the compound has been shown to induce changes in the expression of certain genes in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 2-chloro-5-{[({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}benzoate in lab experiments is its potent anti-cancer properties. The compound has been shown to be effective against a wide range of cancer cell types, making it a promising candidate for the development of new cancer drugs. However, one of the limitations of using this compound in lab experiments is its toxicity. The compound can be toxic to normal cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on Methyl 2-chloro-5-{[({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}benzoate. One direction is to further investigate the mechanism of action of the compound and identify the specific enzymes and proteins that it targets. Another direction is to explore the potential of the compound as a therapeutic agent for other diseases, such as infectious diseases. Additionally, future research could focus on developing new synthetic methods for the compound that are more efficient and environmentally friendly. Finally, future studies could investigate the potential of the compound as a diagnostic tool for cancer.

Synthesis Methods

The synthesis of Methyl 2-chloro-5-{[({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}benzoate involves the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride to form 2-chloro-5-chlorosulfonylbenzoic acid. The resulting acid is then treated with 2-amino-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole and sodium hydride to form the desired compound.

Scientific Research Applications

Methyl 2-chloro-5-{[({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties and can induce cell death in cancer cells.

properties

Molecular Formula

C20H18ClN3O5S

Molecular Weight

447.9 g/mol

IUPAC Name

methyl 2-chloro-5-[[2-[[5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C20H18ClN3O5S/c1-12-3-6-14(7-4-12)28-10-18-23-24-20(29-18)30-11-17(25)22-13-5-8-16(21)15(9-13)19(26)27-2/h3-9H,10-11H2,1-2H3,(H,22,25)

InChI Key

ZDXAOLRQQXBQRH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

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